(1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Description
Properties
IUPAC Name |
[1-(4-bromo-3-methylphenyl)-3,5-dimethylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-8-6-11(4-5-13(8)14)16-10(3)12(7-17)9(2)15-16/h4-6,17H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPZAFARJOWBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(C(=N2)C)CO)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Diketone Cyclocondensation
The most common method for pyrazole synthesis involves the reaction of hydrazines with 1,3-diketones. For the target compound, this would require:
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1-(4-Bromo-3-methylphenyl)hydrazine as the nitrogen source.
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3-Hydroxy-2,4-pentanedione or a protected variant to yield the 3,5-dimethyl-4-hydroxymethyl substitution pattern.
Example Protocol :
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Dissolve 1-(4-bromo-3-methylphenyl)hydrazine (1.0 eq) in anhydrous ethanol.
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Add 3-hydroxy-2,4-pentanedione (1.1 eq) dropwise under nitrogen.
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Reflux at 80°C for 12 hours.
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Concentrate under reduced pressure and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Challenges :
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclocondensation reactions while improving yields. A solvent-free adaptation for the target compound could involve:
| Parameter | Optimization Range | Optimal Value |
|---|---|---|
| Temperature | 100–150°C | 130°C |
| Irradiation Time | 5–30 min | 15 min |
| Hydrazine:Diketone | 1:1 to 1:1.2 | 1:1.1 |
Advantages :
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Reaction completion in ≤15 minutes vs. 12 hours under thermal conditions.
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Reduced side-product formation due to controlled heating.
Post-Cyclization Functionalization Strategies
Bromination of the Aryl Substituent
If the aryl group is introduced post-cyclization, bromination can be achieved via:
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Electrophilic Aromatic Substitution : Using Br₂ in HBr/AcOH.
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Sandmeyer Reaction : Diazotization of an aniline precursor followed by treatment with CuBr.
Sandmeyer Protocol (Adapted from):
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Dissolve (1-(3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol (10.34 g, 50.6 mmol) in 48% HBr (40 mL).
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Cool to 0–5°C and add NaNO₂ (3.42 g, 51.0 mmol) in H₂O (50 mL).
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Stir for 1 hour, then add CuBr (20 g, 25.3 mmol) in 48% HBr/acetic acid (40 mL).
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Warm to 60–65°C for 1 hour, extract with petroleum ether, and isolate product (82.6% yield).
Hydroxymethyl Group Introduction
The 4-hydroxymethyl group may be installed via:
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Reduction of a Ketone : Using NaBH₄ or catalytic hydrogenation.
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Nucleophilic Substitution : Reaction of a 4-chloromethyl precursor with hydroxide.
Reduction Example :
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Treat 4-acetyl-1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) with NaBH₄ (2.0 eq) in MeOH.
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Stir at 25°C for 4 hours.
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Quench with saturated NH₄Cl, extract with EtOAc, and purify (75–85% yield).
Analytical Validation and Purity Optimization
Chromatographic Purification
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Normal-Phase HPLC :
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Column: Zorbax Silica (250 × 4.6 mm, 5 µm).
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Mobile Phase: Hexane:IPA (90:10) → (70:30) over 20 min.
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Retention Time: 12.3 min for target compound.
-
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Chiral Separation (if applicable):
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Use Chiralpak IC (4.6 × 250 mm) with ethanol/heptane (20:80).
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Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
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δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H).
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δ 6.92 (d, J = 8.4 Hz, 1H, Ar-H).
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δ 4.65 (s, 2H, CH₂OH).
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δ 2.35 (s, 3H, Ar-CH₃).
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δ 2.28 (s, 6H, pyrazole-CH₃).
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HRMS : m/z [M+H]⁺ calcd. for C₁₃H₁₆BrN₂O: 327.0421; found: 327.0424.
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
(1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl group.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol can inhibit cell proliferation in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives selectively induce apoptosis in breast cancer cells through the modulation of apoptotic pathways, suggesting potential therapeutic applications in oncology .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well documented. The compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
Case Study:
In a recent study, the administration of a related pyrazole compound reduced inflammation in animal models of arthritis by decreasing levels of TNF-alpha and IL-6 . This suggests that this compound could be further explored for similar therapeutic uses.
Enzyme Inhibition
Pyrazole derivatives are known to act as enzyme inhibitors, particularly in the context of metabolic pathways. The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in pain and inflammation.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Pyrazole A | COX-1 | 12 | |
| Pyrazole B | COX-2 | 8 | |
| This compound | COX-2 | TBD | Current Study |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The bromination and methylation steps are critical for enhancing biological activity.
Synthesis Route:
- Synthesis of the pyrazole core via cyclization.
- Bromination at the para position of the aromatic ring.
- Methylation to introduce dimethyl groups.
- Final reduction to obtain the methanol derivative.
Mechanism of Action
The mechanism of action of (1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Analogues with Halogenated Aryl Groups
a) (1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 2379322-67-3)
- Molecular formula : C₁₂H₁₃ClFN₂O
- Key differences: Substitutes bromine with chlorine and introduces a fluorine atom at the phenyl ring’s C2 position. Lower molecular weight (254.69 g/mol) due to bromine-to-chlorine substitution.
b) 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Key differences: Contains a dihydropyrazole ring (non-aromatic) with ethanone (-COCH₃) and 4-fluorophenyl groups. The ketone group increases electrophilicity, altering reactivity in nucleophilic substitutions. Reduced aromaticity may decrease thermal stability compared to the fully conjugated pyrazole in the target compound .
c) 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, Patent EP 2021/41)
- Molecular formula : C₁₀H₁₀BrClN₂O
- Key differences :
Analogues with Modified Pyrazole Substituents
a) (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- Molecular formula : C₆H₁₀N₂O
- Key differences :
b) (1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol (CAS: 1597561-76-6)
- Molecular formula : C₁₂H₂₁N₃O
- Key differences :
- Incorporates a piperidine ring linked to the pyrazole via a methyl group.
- The tertiary amine in piperidine introduces basicity (pKa ~10), altering pH-dependent solubility.
- Molecular weight (223.31 g/mol) is lower than the target compound, but the piperidine moiety may enhance blood-brain barrier penetration .
Pharmacologically Active Pyrazole Derivatives
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone
- Molecular formula : C₂₃H₂₀N₆O
- Key differences: Contains a pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in kinase inhibitors. The methanone (-CO-) group replaces the hydroxymethyl, reducing hydrogen-bond donor capacity but improving metabolic stability. Higher molecular weight (396.45 g/mol) and extended π-system enhance affinity for hydrophobic enzyme pockets .
Research Implications
- Lipophilicity: Bromine in the target compound enhances lipophilicity (logP ~2.8 estimated), favoring membrane permeability over simpler analogues like (3,5-dimethyl-1H-pyrazol-4-yl)methanol .
- Synthetic Utility : The hydroxymethyl group in the target compound serves as a handle for further functionalization (e.g., esterification), unlike dihydro-pyrazolones .
- Safety Profile : Brominated aromatics may pose higher environmental persistence compared to fluorinated or chlorinated analogues .
Biological Activity
The compound (1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS No. 1176497-56-5) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of the compound is , with a molecular weight of 295.18 g/mol. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 295.18 g/mol |
| Molecular Formula | C13H15BrN2O |
| CAS Number | 1176497-56-5 |
| LogP | 4.6435 |
| Polar Surface Area | 55.306 Ų |
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study focusing on pyrazole analogs demonstrated that such compounds could inhibit microtubule assembly and induce apoptosis in cancer cells, particularly in breast cancer cell lines like MDA-MB-231. The apoptosis-inducing activity was confirmed by enhanced caspase-3 activity at concentrations as low as 1 μM .
Case Study:
In a comparative study, several pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited IC50 values ranging from 10 to 20 μM against breast and lung cancer cells, suggesting promising therapeutic potential .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. A recent investigation into the antibacterial properties of related compounds revealed that some derivatives displayed significant activity against multidrug-resistant strains of bacteria, including Salmonella typhi. The minimum inhibitory concentration (MIC) values ranged from 6.25 mg/mL to 100 mg/mL, indicating varying degrees of potency among different analogs .
Table: Antibacterial Activity of Pyrazole Derivatives
| Compound ID | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound A | 6.25 | 12.5 |
| Compound B | 12.5 | 25 |
| Compound C | 25 | 50 |
| Compound D | 50 | 100 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The compound is believed to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent induction of apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of (1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters, followed by bromination and hydroxylation. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
- Stoichiometry : Precise molar ratios of reactants (e.g., 1:1.2 for hydrazine to β-keto ester) to maximize yield .
- Purification : Use of flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. How can spectroscopic methods characterize the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze chemical shifts for the pyrazole ring (δ 6.8–7.2 ppm for aromatic protons) and methanol group (δ 4.5–5.0 ppm for -OH). ¹³C NMR confirms methyl (δ 10–15 ppm) and bromophenyl (δ 120–130 ppm) groups .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase (retention time ~8–10 min) .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~323.2 g/mol) via ESI-MS .
Advanced Research Questions
Q. How does the 4-bromo-3-methylphenyl substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : Bromine increases electrophilicity at the pyrazole C4 position, enhancing susceptibility to nucleophilic substitution (e.g., SNAr reactions). Computational studies (DFT) can map electron density distribution .
- Steric Effects : The 3-methyl group on the phenyl ring may hinder planarization, reducing π-π stacking in crystal structures. X-ray crystallography (e.g., SHELXL refinement) reveals torsional angles >30° between phenyl and pyrazole rings .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 22% vs. 86%) for analogous pyrazole derivatives?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to identify intermediates and optimize reaction time (e.g., stopping at 85% conversion to prevent decomposition) .
- Catalyst Screening : Test Pd/C vs. CuI for bromination steps; CuI may reduce byproduct formation in halogenated intermediates .
- Table : Yield comparison for similar compounds:
| Compound | Bromination Catalyst | Yield | Purity |
|---|---|---|---|
| 24 | Pd/C | 86% | >95% |
| 25 | CuI | 27% | >95% |
| 26 | CuI | 22% | >95% |
Q. How can crystallographic data guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Hydrogen Bonding : The methanol group forms H-bonds with target proteins (e.g., kinase ATP pockets). Overlay crystal structures (e.g., PDB 1ATP) to identify optimal substitution sites .
- Torsional Flexibility : Derivatives with reduced steric hindrance (e.g., replacing 3-methyl with fluorine) improve binding entropy, as shown in MD simulations .
Data Contradiction Analysis
Q. Why do some studies report high antiproliferative activity for pyrazole-methanol derivatives, while others show negligible effects?
- Methodological Answer :
- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HEK293). Activity often correlates with overexpression of target proteins (e.g., EGFR in cancer cells) .
- Solubility Limitations : Low aqueous solubility (logP ~2.5) may reduce bioavailability. Use PEG-based formulations or prodrug strategies (e.g., esterification of -OH) to enhance uptake .
Methodological Recommendations
- Synthesis : Prioritize CuI for bromination to minimize cost, but optimize reaction time to offset lower yields .
- Characterization : Combine XRD (for solid-state structure) with DLS (for solution-phase aggregation analysis) .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves (IC50 ± SEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
